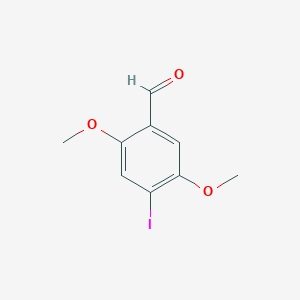

4-Iodo-2,5-dimethoxybenzaldehyde

Overview

Description

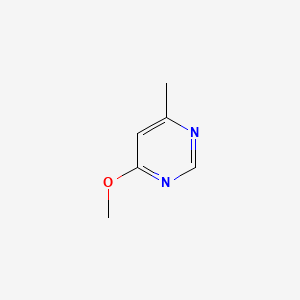

4-Iodo-2,5-dimethoxybenzaldehyde is an aryl iodide with an aldehyde group . It is a solid compound with a molecular weight of 292.07 .

Synthesis Analysis

The synthesis of this compound can start from 3,4-dihydroxy-5-iodobenzaldehyde . Another synthesis method involves the use of thiosemicarbazones derived from 2,5-dimethoxybenzaldehyde .Molecular Structure Analysis

The molecular formula of 4-Iodo-2,5-dimethoxybenzaldehyde is C9H9IO3 . Its structure includes an iodine atom attached to the benzene ring, which also carries two methoxy groups and an aldehyde group .Chemical Reactions Analysis

One of the chemical reactions involving 4-Iodo-2,5-dimethoxybenzaldehyde is reported in the preparation of 3-iodo-4,4′,5-trimethoxy-3′-O-tert-butyldiphenylsilyl-Z-stilbene and 3-iodo-4,4′,5-trimethoxy-3′-O-tert-butyldiphenylsilyl-E-stilbene .Physical And Chemical Properties Analysis

4-Iodo-2,5-dimethoxybenzaldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 376.8±42.0 °C at 760 mmHg, and a flash point of 181.7±27.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications

Synthesis of Analogs and Derivatives

- Isochroman Analogue Synthesis : The compound has been used in the synthesis of racemic isochroman analogs of michellamines, highlighting its role in creating complex organic structures (Koning, Michael, & Otterlo, 1999).

- Formation of Juglones : Research on the novel 4-chloro-2,5-dimethoxybenzaldehyde demonstrated its conversion into different chemical structures, including naphthaquinone derivatives (Bloomer & Gazzillo, 1989).

- Regioselective Alkylation : Studies show the use of related compounds in regioselective alkylation processes, vital for creating specific molecular structures (Azzena et al., 1990).

Structural and Molecular Studies

- Conformational Analysis : The exo⇔endo isomerism of 2,5-dimethoxybenzaldehyde has been studied, offering insights into its molecular structure and behavior (Al‐Zaqri et al., 2020).

- Crystal Structure Exploration : Research on methoxybenzaldehyde oxime derivatives, including 2,5-dimethoxybenzaldehyde oxime, has contributed to understanding different molecular conformations and hydrogen-bonding patterns (Gomes et al., 2018).

Synthesis Techniques and Optimization

- Synthesis Methodology : Studies have been conducted to develop new synthetic methods for 2,5-dimethoxybenzaldehyde, improving yield and quality (Zhi, 2002).

- Optimization of Synthesis Routes : Research focuses on finding efficient and economical routes for synthesizing related compounds, which are valuable intermediates in various chemical syntheses (Xin-zhi, 2007).

Photophysical and Optical Studies

- Photophysical Properties : The study of 4-hydroxy-3,5-dimethoxybenzaldehyde has revealed insights into intramolecular charge transfer and hydrogen bonding effects, which are crucial in understanding the photophysical behavior of similar compounds (Stalin & Rajendiran, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-Iodo-2,5-dimethoxybenzaldehyde is the serotonin (5-HT) receptor . This compound is a potent agonist of the 5-HT receptor, particularly the 5-HT2A and 5-HT2C subtypes .

Mode of Action

4-Iodo-2,5-dimethoxybenzaldehyde interacts with its targets, the 5-HT2A and 5-HT2C receptors, by binding to these receptors and activating them . This activation leads to an increase in the release of neurotransmitters such as dopamine (DA), serotonin (5-HT), and glutamate .

Biochemical Pathways

The activation of the 5-HT2A and 5-HT2C receptors by 4-Iodo-2,5-dimethoxybenzaldehyde affects the release of neurotransmitters in the brain, particularly in the frontal cortex . This leads to changes in various biochemical pathways, resulting in altered neurotransmission .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also a CYP1A2 and CYP2C19 inhibitor . These properties can impact the bioavailability of the compound.

Result of Action

The activation of the 5-HT2A and 5-HT2C receptors by 4-Iodo-2,5-dimethoxybenzaldehyde leads to an increase in the release of neurotransmitters such as dopamine (DA), serotonin (5-HT), and glutamate . This can result in hallucinogenic activity .

properties

IUPAC Name |

4-iodo-2,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXBIKUKMBJWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468112 | |

| Record name | 4-IODO-2,5-DIMETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2,5-dimethoxybenzaldehyde | |

CAS RN |

90064-47-4 | |

| Record name | 4-IODO-2,5-DIMETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B1600501.png)

![3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1600508.png)

![3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1600518.png)

![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B1600519.png)